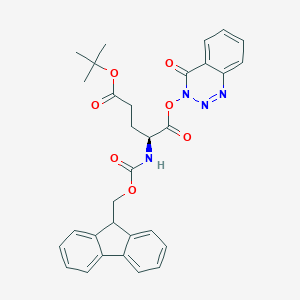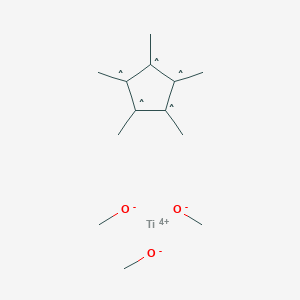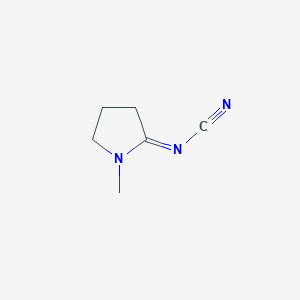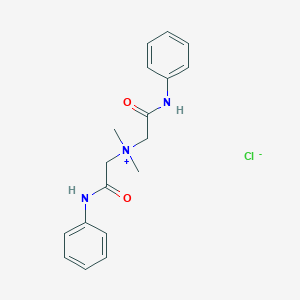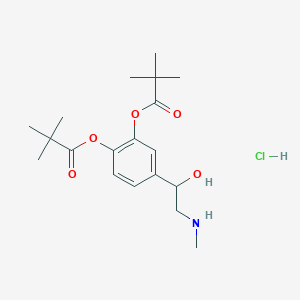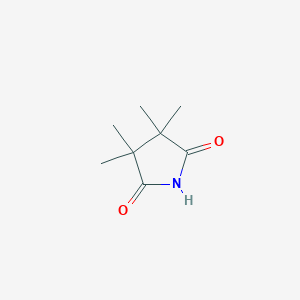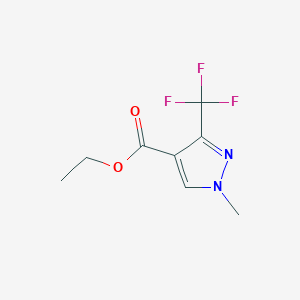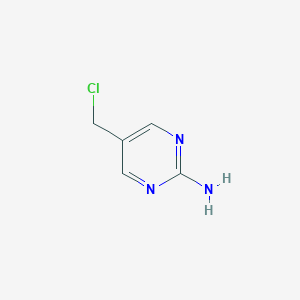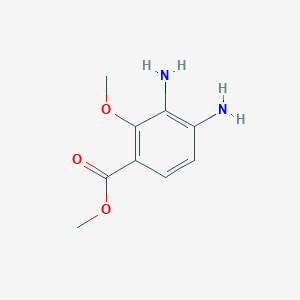
3-苄基氨基吡咯烷
描述
3-N-Cbz-aminopyrrolidine, also known as benzyl 3-aminopyrrolidine-1-carboxylate, is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with an amino group at the third position and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing compounds .
科学研究应用
3-N-Cbz-aminopyrrolidine has several applications in scientific research:
作用机制
Target of Action
It has been used as a key intermediate in the synthesis of various compounds .
Mode of Action
As an intermediate, it likely interacts with other compounds during synthesis to form new compounds .
Biochemical Pathways
As an intermediate in synthesis, it may be involved in various biochemical pathways depending on the final compound being synthesized .
Pharmacokinetics
Its pharmacokinetic properties would likely depend on the specific context in which it is used, such as the final compound it is used to synthesize .
Result of Action
As an intermediate in synthesis, its primary role is likely to contribute to the formation of other compounds .
生化分析
Biochemical Properties
The biochemical properties of 3-Cbz-Aminopyrrolidine are largely defined by its interactions with various biomolecules. It is involved in the synthesis of amides, a process that is important in nature as it provides the main amino acid linkage in peptides and proteins
Cellular Effects
It is known that the compound plays a role in the synthesis of amides , which are frequently found in many natural products and biologically active compounds . These amides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-Cbz-Aminopyrrolidine involves its role in the synthesis of amides. The reactions involve the use of isocyanate intermediates, which are generated in situ, to produce the corresponding amides . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Cbz-aminopyrrolidine typically involves the following steps :
Formation of 3-aminopyrrolidine: Pyrrolidine is reacted with ammonia to produce 3-aminopyrrolidine.
Protection of the Amino Group: The amino group of 3-aminopyrrolidine is protected by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions to form 3-N-Cbz-aminopyrrolidine.
The reaction conditions for the protection step usually involve the use of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of 3-N-Cbz-aminopyrrolidine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反应分析
Types of Reactions
3-N-Cbz-aminopyrrolidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used for deprotection.
Substitution: Carboxylic acids, acid chlorides, and isocyanates are typical reagents for forming amides and ureas.
Major Products
Oxidation: Imines or nitriles.
Reduction: 3-aminopyrrolidine.
Substitution: Various amides, ureas, and other nitrogen-containing compounds.
相似化合物的比较
3-N-Cbz-aminopyrrolidine can be compared with other similar compounds, such as:
N-Boc-aminopyrrolidine: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-aminopyrrolidine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
N-Alloc-aminopyrrolidine: Uses an allyloxycarbonyl (Alloc) protecting group, which is removed by palladium-catalyzed deprotection.
The uniqueness of 3-N-Cbz-aminopyrrolidine lies in its stability under both acidic and basic conditions, making it a versatile protecting group in organic synthesis .
属性
IUPAC Name |
benzyl N-pyrrolidin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOICHFMGRBFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458741 | |
| Record name | 3-N-Cbz-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115551-46-7 | |
| Record name | Phenylmethyl N-3-pyrrolidinylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115551-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-N-Cbz-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115551-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
